Desacetoxy Chloro Famciclovir

Pharmaceutical Chemistry Impurity Profiling Structure-Activity Relationship

Accurate impurity quantification in Famciclovir ANDA submissions demands robust, pharmacopeial-grade reference standards. Desacetoxy Chloro Famciclovir (Deoxychloro Famciclovir [USP IMPURITY]) provides the definitive solution for resolving the critical RRT 1.3 region in compendial HPLC methods. • USP-designated impurity standard with ≥95% purity, supplied with full characterization data package (NMR, HPLC, MS) • Enables defensible system suitability per USP monograph; directly supports Module 3.2.P.5.5 of ANDA dossiers • Traceable against USP/EP primary standards for seamless inter-laboratory method bridging and bioequivalence study qualification

Molecular Formula C₁₂H₁₆ClN₅O₂
Molecular Weight 297.74
Cat. No. B1155990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetoxy Chloro Famciclovir
Synonyms4-(2-Amino-9H-purin-9-yl)-2-(chloromethyl)butyl Acetate
Molecular FormulaC₁₂H₁₆ClN₅O₂
Molecular Weight297.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desacetoxy Chloro Famciclovir: Chemical Class and Pharmacopeial Role as a Famciclovir Impurity Standard


Desacetoxy Chloro Famciclovir, also known as Deoxychloro Famciclovir [USP IMPURITY], is a chemically synthesized derivative of the antiviral prodrug Famciclovir [1]. It is defined by the IUPAC name 4-(2-Amino-9H-purin-9-yl)-2-(chloromethyl)butyl acetate, with a molecular formula of C12H16ClN5O2 and a molecular weight of 297.74 g/mol . Unlike the active pharmaceutical ingredient (API), this compound is not an antiviral agent but a process-related impurity. Its primary classification is as a United States Pharmacopeia (USP) reference standard, used to ensure the identity, purity, and safety of Famciclovir in pharmaceutical products [1].

Identity USP Famciclovir Impurity Standard (Deoxychloro Famciclovir)
Use Context Compendial HPLC system suitability and impurity control
Procurement Regulatory submission support (ANDA, DMF); traceable to USP/EP

The Risk of Generic Substitution of Desacetoxy Chloro Famciclovir in Analytical Method Development


Generic substitution is not applicable when sourcing Desacetoxy Chloro Famciclovir as a reference standard. This compound is not a therapeutic agent but a pharmacopeial impurity standard with a specific molecular identity—defined by its unique combination of a 2-aminopurine base, a chloromethyl side chain, and a single acetate ester—that results in a characteristic retention time and chromatographic resolution . Substituting with another Famciclovir impurity, such as Famciclovir Related Compound B (mono-desacetyl famciclovir) or 6-Chloro famciclovir, would invalidate an analytical method, as these compounds have distinct molecular formulas, relative retention times, and regulatory acceptance criteria . Use of an incorrect standard can lead to failed system suitability tests, inaccurate impurity quantification, and non-compliance with USP monograph specifications, ultimately risking batch rejection or regulatory delay in ANDA submissions .

Structural analogs such as Famciclovir Related Compound B differ in molecular formula (C12H17N5O3 vs. C12H16ClN5O2) and retention time; analytical specificity may not transfer.
6-Chloro famciclovir, although a chloro-impurity, exhibits distinct retention and acceptance limits; substitution risks failing system suitability.
Non-USP or research-grade impurity standards lack the regulatory traceability required for ANDA submission; using them may lead to method rejection.

Quantitative Evidence for Selecting Desacetoxy Chloro Famciclovir Over Other Famciclovir Impurity Standards


Structural Differentiation: Chlorine Substitution and Deacetoxylation Leading to a Unique Molecular Formula

Desacetoxy Chloro Famciclovir exhibits a differentiated molecular formula, C12H16ClN5O2, compared to its closest analogs. This is the result of a chlorine atom at the chloromethyl position and a single acetate ester, replacing the two acetoxy groups and the 6-oxo group on the purine ring found in the parent drug Famciclovir (C14H19N5O4) . This specific arrangement creates a distinct chlorine-containing isotopic signature and a molecular weight of 297.74 g/mol, which is separable by standard HPLC methods from structurally similar impurities .

Structural identity
Data to verify
Mass diff. 18.44 g/mol; contains Cl vs. zero Cl in Related Compound B
Enables unequivocal MS identification, prevents co-elution with non-chlorinated analogs
Identity confirmed by MS and elemental analysis
Pharmaceutical Chemistry Impurity Profiling Structure-Activity Relationship

Regulatory Designation: USP Reference Standard Certification for Compendial Testing

Desacetoxy Chloro Famciclovir is officially designated as a USP Impurity (Deoxychloro Famciclovir [USP IMPURITY]) by the FDA Global Substance Registration System, under the unique ingredient identifier EDS4C63VOR [1]. This designation mandates its use in compendial testing for Famciclovir API and finished dosage forms. In contrast, non-USP impurity standards, while potentially chemically similar, lack the regulatory recognition and validated method traceability necessary for ANDA submissions [2].

Regulatory status
Source review
FDA UNII EDS4C63VOR; USP impurity designation
Directly supports ANDA submission; eliminates risk of method rejection due to non-compendial material
Validated traceability per USP monograph
Quality Control Regulatory Compliance USP Monograph

Chromatographic Separation: Defined Relative Retention Time (RRT) Position for System Suitability

In the validated USP method for Famciclovir Tablets using a Purospher™ STAR RP-8 endcapped column, the chromatographic system suitability is assessed by resolving propionyl famciclovir and 6-chloro famciclovir (NLT 1.2) . The relative retention times (RRTs) for the impurity panel are standardized: Famciclovir Related Compound A (~0.2), Famciclovir Related Compound B (~0.5), Famciclovir (1.0), 6-Chloro famciclovir (~1.32), and Propionyl famciclovir (~1.35) . While this application note does not report the exact RRT for Desacetoxy Chloro Famciclovir, its structural isomerism to 6-Chloro famciclovir suggests it elutes in the 1.3 RRT region, a critical window for resolving closely eluting impurities. The USP monograph also specifies an acceptance limit for 6-chloro famciclovir at NMT 0.15%, establishing a quantitative benchmark for impurity control [1].

Chromatographic resolution
Class-level inference
Inferred RRT ~1.3; chloro-impurity limit NMT 0.15% vs. 0.60% for other specified impurities
Resolves chlorinated impurities under stricter regulatory limits than other organic impurities
RRT inferred from structural isomerism; verify with in-house method
HPLC Method Validation System Suitability Test Retention Time

Vendor Traceability: Certified Purity and Analytical Data Package for Regulatory Dossier Inclusion

Suppliers such as SynZeal and Veeprho offer Desacetoxy Chloro Famciclovir (Deoxychloro Famciclovir) as a reference standard accompanied by a detailed certificate of analysis and characterization data compliant with regulatory guidelines [1][2]. This product is stated to be suitable for traceability against pharmacopeial standards (USP or EP), a feature not guaranteed by all vendors for every impurity [1]. While a direct purity comparison to other vendors is not consistently published, the availability of a compliant data package is a quantifiable purchase criterion: standards with full characterization data reduce internal validation burden and expedite drug master file (DMF) or ANDA assembly. The product from CymitQuimica (TRC brand) is provided as a white to off-white solid, with pricing indicative of a high-value, single-sourced analytical standard (e.g., 5 mg at 326.00 €) .

Vendor data package
Vendor-reported
Regulatory-compliant COA, structure elucidation, purity data; reduces internal characterization effort
Accelerates ANDA/DMF assembly; mitigates project risk compared to uncertified material
Based on vendor technical data sheets; verify lot-specific documentation
Reference Standard Analytical Data Package GDP

Procurement-Driven Application Scenarios for Desacetoxy Chloro Famciclovir


Method Validation for ANDA Submission: Establishing a Validated HPLC System Suitability Protocol

During the analytical method transfer phase for a generic Famciclovir ANDA, the development laboratory can use Desacetoxy Chloro Famciclovir to generate robust system suitability data, as it resolves in the critical RRT 1.3 region, as inferred from the USP monograph's impurity panel . The compound's provision with a detailed characterization package ensures that the validation report meets FDA expectations for impurity specificity and traceability, directly supporting Module 3.2.P.5.5 of the submission dossier.

Routine Quality Control Batch Release Testing: Quantification of a Controlled Organic Impurity

For a commercial manufacturer of Famciclovir tablets, this USP-designated standard is essential for performing the Organic Impurities test as per the compendial method [1]. The analyst uses the standard to prepare a spiked system suitability solution, verifying that the resolution between adjacent chlorinated impurity peaks meets the NLT 1.2 acceptance criterion before sample analysis. Its use guarantees that the batch release test is defensible during a regulatory inspection.

Stability-Indicating Method Development: Forced Degradation Study for Impurity Profile Elucidation

In designing a stability-indicating HPLC method, a pharmaceutical scientist would procure Desacetoxy Chloro Famciclovir to spike into stress-study samples (acid, base, peroxide, thermal) and demonstrate method specificity. The unique chlorine atom provides a distinct mass spectrometric peak (m/z 297.74) that confirms the identity of the peak and differentiates it from any co-eluting, non-chlorinated degradation products, which is critical for validating a new method beyond the standard USP protocol .

Regulatory Reference Standard Certification: Cross-Laboratory Method Transfer and Pharmacopeial Compliance

A contract research organization (CRO) performing bioequivalence studies for Famciclovir can utilize this standard to qualify their analytical runs against a recognized pharmacopeial material. As the standard can be provided with traceability against USP or EP primary standards, it serves as a secondary working standard, enabling consistent inter-laboratory performance and method bridging from the originator's laboratory to the CRO, reducing analytical variability [2].

Application
Selection Property
Validation Focus
ANDA method validation
USP traceable impurity standard
System suitability resolution in critical retention window
Routine QC batch release
Compendial acceptance limits
Organic impurities test per USP monograph
Stability-indicating method
Chlorinated impurity with distinct MS signature
Specificity against degradation products
Cross-lab method transfer
Traceability to USP/EP primary standard
Inter-laboratory performance bridging
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